6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound (CAS: 1215530-18-9) is a thienopyridine derivative with a molecular formula of C₂₃H₂₆ClN₃O₂S and a molecular weight of 444.0 . Its structure comprises:
- A tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring.
- An isopropyl group at position 6, contributing to steric bulk and hydrophobicity.
- A 2-(naphthalen-1-yl)acetamido substituent at position 2, introducing aromaticity and lipophilicity.
- A hydrochloride salt formulation, improving solubility in aqueous environments.
Properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-14(2)26-11-10-18-19(13-26)29-23(21(18)22(24)28)25-20(27)12-16-8-5-7-15-6-3-4-9-17(15)16;/h3-9,14H,10-13H2,1-2H3,(H2,24,28)(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUTUNTFOYDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Lipophilicity: The naphthalene acetamido group in the reference compound enhances lipophilicity compared to the 4-methoxybenzamido variant (lower logP) . The ethyl ester in the phenoxybenzoyl derivative () increases molecular weight but may reduce metabolic stability due to esterase susceptibility.
The 1,3-dioxoisoindolinyl group () introduces electron-withdrawing effects, which could alter electronic distribution and hydrogen-bonding capacity.
Salt Formulations :
- All compounds are hydrochloride salts, suggesting similar solubility profiles in polar solvents.
Preparation Methods
Thiophene Ring Formation via Cyclocondensation
A one-pot synthesis begins with the condensation of 2-cyanothioacetamide (6 ), malononitrile (5 ), and an aldehyde under piperidine catalysis to yield thioxo-1,2-dihydropyridines (7 ). While these intermediates are prone to oxidative dimerization, stabilization via hydrogenation or protective group strategies enables further functionalization. For the target compound, cyclization under basic conditions (e.g., NaOH or K₂CO₃) facilitates ring closure, forming the thieno[2,3-c]pyridine skeleton.
Functionalization at Position 2: 2-(Naphthalen-1-yl)Acetamido Group
The acetamido side chain at position 2 requires sequential acylation and coupling steps.
Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride
Naphthalen-1-ylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane, yielding 2-(naphthalen-1-yl)acetyl chloride as a reactive intermediate.
Amide Coupling at Position 2
The amine group at position 2 of the tetrahydrothienopyridine core is acylated with 2-(naphthalen-1-yl)acetyl chloride. This reaction is performed in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–25°C, often with a base such as triethylamine to scavenge HCl. The resulting 2-(2-(naphthalen-1-yl)acetamido) intermediate is isolated via filtration or extraction and purified by recrystallization.
Carboxamide Installation at Position 3
The 3-carboxamide group is introduced through hydrolysis or direct coupling.
Carboxylic Acid Intermediate
The 3-cyano group of the thienopyridine core is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux. Alternatively, oxidative methods with KMnO₄ or RuO₄ may be employed.
Conversion to Carboxamide
The carboxylic acid is activated as an acid chloride (using SOCl₂) and reacted with ammonium hydroxide or a primary amine. However, recent protocols favor direct coupling without acid acceptors to minimize side reactions. For instance, 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride reacts with amines in chlorobenzene at 100°C, yielding carboxamides with >95% purity. Applied to the target molecule, this method ensures efficient amide bond formation without requiring additional bases.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. The purified 6-isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is dissolved in anhydrous ethanol or diethyl ether, and gaseous HCl is bubbled through the solution. Precipitation of the hydrochloride salt occurs upon cooling, followed by filtration and drying under vacuum.
Challenges and Optimization
- Regioselectivity : Competing reactions during cyclization are mitigated by steric and electronic effects. For example, the 2-position’s nucleophilicity directs acylation preferentially over other sites.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials and byproducts.
- Stability : The hydrochloride salt enhances stability, preventing decomposition during storage.
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